molecular formula C18H21NO3 B5342010 3,4-dimethoxy-N-(2-phenylpropyl)benzamide CAS No. 6043-63-6

3,4-dimethoxy-N-(2-phenylpropyl)benzamide

Cat. No.: B5342010
CAS No.: 6043-63-6
M. Wt: 299.4 g/mol
InChI Key: IPFGKIZLLKODSG-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2-phenylpropyl)benzamide is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of two methoxy groups attached to a benzamide structure, with a phenylpropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-(2-phenylpropyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 2-phenylpropylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-N-(2-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4-Dimethoxy-N-(2-phenylpropyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-phenylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2,3-Dimethoxy-N-(2-propynyl)benzamide
  • 3-Acetoxy-2-methylbenzamide

Comparison: 3,4-Dimethoxy-N-(2-phenylpropyl)benzamide is unique due to the presence of the phenylpropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Properties

IUPAC Name

3,4-dimethoxy-N-(2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13(14-7-5-4-6-8-14)12-19-18(20)15-9-10-16(21-2)17(11-15)22-3/h4-11,13H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFGKIZLLKODSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)OC)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344436
Record name 3,4-Dimethoxy-N-(2-phenylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6043-63-6
Record name 3,4-Dimethoxy-N-(2-phenylpropyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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